molecular formula C12H17ClN2O2 B1379506 6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride CAS No. 1803605-02-8

6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

Cat. No. B1379506
M. Wt: 256.73 g/mol
InChI Key: OVSCBKFIGWRAJM-UHFFFAOYSA-N
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Description

6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride, also known as 6-AMETQ-HCl, is an organic compound with a wide range of applications in scientific research. It is a quinolinone derivative that can be synthesized through a number of different methods. 6-AMETQ-HCl has been studied for its potential use in drug development, its mechanism of action, and its biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to 6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride has primarily focused on their synthesis, structural analysis, and potential as intermediates for further chemical transformations. For instance, studies have described the synthesis of tetrahydroquinoline derivatives through reactions involving isocyanates and aminoalkyl orthophosphoric or sulfuric acids, yielding compounds with potential for further pharmacological exploration (Cherbuliez et al., 1967).

Pharmacological Potential

Research has also focused on the pharmacological potential of tetrahydroquinoline derivatives. For example, studies on the synthesis and evaluation of 1,2,3,4-tetrahydroquinoline derivatives have explored their potential as antimalarial agents (Carroll et al., 1976) and anticancer agents (Redda et al., 2010). These studies highlight the structural diversity and functional versatility of tetrahydroquinoline compounds, suggesting their potential for developing new therapeutic agents.

Synthesis Techniques

Efficient synthesis techniques have been developed for enantiopure tetrahydroquinoline derivatives, demonstrating their application in creating modulators of nuclear receptors, among other uses. For example, dynamic kinetic resolution methods have been employed for synthesizing enantiopure 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, highlighting the compound's significance in pharmaceutical research (Forró et al., 2016).

Chemical Properties and Reactions

The chemical properties and reactions of tetrahydroquinoline derivatives, including those similar to 6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride, have been extensively studied. These compounds have been used in synthesizing a wide range of heterocyclic compounds, demonstrating their utility in organic chemistry and pharmaceutical sciences. For instance, research has explored the synthesis of pyrroloquinolines from dimethoxyquinolines, showcasing the versatility of tetrahydroquinoline compounds in synthesizing complex molecular structures (Roberts et al., 1997).

properties

IUPAC Name

6-amino-1-(2-methoxyethyl)-3,4-dihydroquinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-16-7-6-14-11-4-3-10(13)8-9(11)2-5-12(14)15;/h3-4,8H,2,5-7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSCBKFIGWRAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CCC2=C1C=CC(=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride

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